1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene
Overview
Description
1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene: is a brominated organic compound with the molecular formula C5Br6 It is characterized by the presence of six bromine atoms attached to a cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene can be synthesized through the bromination of cyclopentadiene. The reaction typically involves the addition of bromine to cyclopentadiene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the cyclopentadiene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace bromine atoms with hydroxyl groups.
Addition Reactions: Reagents like hydrogen bromide or chlorine can be used for addition reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Formation of hydroxylated derivatives.
Addition Reactions: Formation of dibromo or dichloro derivatives.
Oxidation and Reduction Reactions: Formation of various oxidized or reduced products depending on the reaction conditions.
Scientific Research Applications
1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene involves its interaction with molecular targets and pathways within biological systems. The bromine atoms on the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,3,4,5-Pentabromocyclopenta-1,3-diene: Similar structure but with one less bromine atom.
1,2,3,4-Tetrabromocyclopenta-1,3-diene: Similar structure but with two fewer bromine atoms.
1,2,3,4,5,5-Hexachlorocyclopenta-1,3-diene: Similar structure but with chlorine atoms instead of bromine.
Uniqueness: 1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene is unique due to the presence of six bromine atoms, which impart distinct chemical properties and reactivity compared to its less brominated or chlorinated analogs. This makes it particularly useful in applications requiring high bromine content and specific reactivity patterns.
Properties
IUPAC Name |
1,2,3,4,5,5-hexabromocyclopenta-1,3-diene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Br6/c6-1-2(7)4(9)5(10,11)3(1)8 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYUCYZVFLZIPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(=C1Br)Br)(Br)Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Br6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299972 | |
Record name | 1,2,3,4,5,5-hexabromocyclopenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14310-17-9 | |
Record name | NSC133948 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4,5,5-hexabromocyclopenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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